molecular formula C23H23IN2O2 B083026 Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1) CAS No. 14806-50-9

Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)

Cat. No. B083026
CAS RN: 14806-50-9
M. Wt: 486.3 g/mol
InChI Key: CLDZYSUDOQXJOU-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of benzoxazolium derivatives often involves condensation reactions and the use of specific reagents to introduce the ethyl and iodide groups. For example, the synthesis of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate demonstrates the complexity and specificity required in synthesizing such compounds, highlighting the intricate steps and conditions necessary for the formation of benzoxazolium salts (Marjani, 2013).

Molecular Structure Analysis

The molecular structure of benzoxazolium derivatives is characterized by X-ray diffraction and spectroscopy methods, including IR, 1H, and 13C NMR spectroscopy. These methods confirm the crystal structure and provide detailed information about the intermolecular interactions, such as hydrogen bonding and donor-acceptor distances, crucial for understanding the compound's chemical behavior (Marjani, 2013).

Chemical Reactions and Properties

Benzoxazolium compounds participate in a range of chemical reactions, often acting as catalysts or intermediates. For instance, triazolium iodide salts have been shown to catalyze the oxidative coupling of benzylamines, demonstrating the versatility and reactivity of benzoxazolium ions in synthetic chemistry. Such reactions underscore the importance of the iodide ion in facilitating electron transfer processes (Byrne & Albrecht, 2020).

Physical Properties Analysis

The physical properties of benzoxazolium salts, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. X-ray diffraction studies provide insights into the crystalline systems and space groups, which are vital for understanding the material's properties and potential applications (Marjani, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, are crucial for the application of benzoxazolium salts in various fields. Studies on the synthesis and reactivity of these compounds reveal their potential as intermediates in organic synthesis and their role in catalysis, highlighting the importance of the iodide moiety in their chemical behavior (Byrne & Albrecht, 2020).

Scientific Research Applications

  • Quantum Physics

    • The compound could potentially be used in the field of quantum physics .
    • A new method called wavefunction matching is being used to solve challenging computational problems in quantum physics .
    • This approach has applications to fields such as nuclear physics, where it is enabling theoretical calculations of atomic nuclei that were previously not possible .
  • Environmental Science

    • The compound could potentially be used in the field of environmental science .
    • Scientists are developing an affordable sensor for lead contamination .
    • The new system could detect lead concentrations as low as 1 part per billion, with high accuracy, using a simple chip .
  • Biomedical Applications

    • The compound could potentially be used in the field of biomedical applications .
    • Poly (2-oxazoline)s, with excellent physical and biological properties, have shown great potential for application in the initial exploratory work .
    • There are a lot of applied studies related to the water solubility, invisibility, and thermoresponsive of poly (2-oxazoline)s, mainly focused on drug delivery, protein modification, gene carriers, anti-fouling interface, cell sheet engineering, and hydrogel .
  • Medicinal Chemistry

    • The compound could potentially be used in the field of medicinal chemistry .
    • Benzoxaboroles were widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents .
    • This review covers the properties, synthetic methods and applications of benzoxaboroles in medicinal chemistry .
  • Material Science

    • The compound could potentially be used in the field of material science .
    • Poly(2-oxazoline)s are the synthetic polymers that are the products of the cationic ring-opening polymerization (CROP) of 2-oxazoline monomers .
    • Due to their beneficial properties, they have found many applications in various fields .

properties

IUPAC Name

(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N2O2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDZYSUDOQXJOU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2O/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4O3)CC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark blue crystalline solid; [Sigma-Aldrich MSDS]
Record name 3,3'-Diethyloxadicarbocyanine iodide
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Product Name

Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)

CAS RN

14806-50-9, 64173-98-4
Record name 3,3′-Diethyloxadicarbocyanine iodide
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Record name Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl]-, iodide, (Z,E,E)-
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Record name Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)
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Record name 3-ethyl-2-[5-(3-ethyl-3H-benzoxazol-2-ylidene)penta-1,3-dienyl]benzoxazolium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)
Reactant of Route 2
Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)
Reactant of Route 3
Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)
Reactant of Route 4
Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)
Reactant of Route 5
Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)
Reactant of Route 6
Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)

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